2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
描述
This compound belongs to the pyrano[3,2-c]pyran family, characterized by fused pyran rings with diverse substituents. The core structure includes a 2-amino group, a 3-carbonitrile moiety, a 7-methyl group, and a 3-methoxyphenyl substituent at position 2. Such derivatives are synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds, often under reflux or catalytic conditions .
属性
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-6-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-4-3-5-11(7-10)21-2/h3-7,14H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLPFAZGPYQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds, such as 2-amino-3-cyano-4h-chromenes, have been tested for anticancer activities against t47d breast cancer cells.
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis in multiple human cell lines.
Biochemical Pathways
It’s known that similar compounds have a wide range of biological activities, suggesting they may interact with multiple pathways.
Result of Action
Similar compounds have been found to induce apoptosis in multiple human cell lines, suggesting that this compound may have similar effects.
生物活性
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a compound belonging to the pyran class of heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological properties, synthesis methods, and potential applications of this compound.
- Molecular Formula : C17H14N2O4
- Molecular Weight : 310.30406 g/mol
- CAS Number : Not specified in the provided data.
Biological Activities
The biological activities of pyrano derivatives, including 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile, are extensive:
- Antimicrobial Activity :
-
Antitubercular Activity :
- Research involving molecular docking simulations indicated that this compound interacts effectively with enoyl-ACP-reductase from Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. In vitro assays have confirmed its activity against the H37RV strain of M. tuberculosis using the Microplate Alamar Blue Assay method .
- Antitumor Activity :
Synthesis Methods
The synthesis of 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile can be achieved through several methods:
- Multicomponent Reactions :
- Ultrasound-assisted Synthesis :
Case Studies
科学研究应用
Properties
The core structure of pyrano[3,2-c]pyridines suggests potential biological activities, especially in oncology and neuropharmacology. Derivatives of pyrano[3,2-c]chromene have demonstrated anticancer activities. These compounds have shown promising results against human tumor cell lines and may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer drug design.
Anticancer Properties
One study found that certain pyrano derivatives led to microtubule disruption and centrosome declustering in cancer cells, resulting in G2/M cell cycle arrest and reduced angiogenesis both in vitro and in vivo.
Mechanisms of Action
- Microtubule Disruption : Disrupts microtubule polymerization, potentially leading to apoptosis in cancer cells.
- Centrosome Declustering : Causes improper separation of centrosomes during cell division, contributing to genomic instability.
- Antiangiogenic Effects : Reduces the formation of new blood vessels necessary for tumor growth by inhibiting endothelial cell proliferation and migration.
Related Compounds
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
This related compound has demonstrated anticancer activities. The compound has shown promising results against various human tumor cell lines. For instance, a related study identified that certain pyrano derivatives led to microtubule disruption and centrosome declustering in cancer cells, resulting in G2/M cell cycle arrest and reduced angiogenesis both in vitro and in vivo.
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
This compound belongs to the class of pyrano[3,2-c]pyridines. Preliminary studies indicate that the compound may exert its biological effects through interaction with various enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Disclaimer
相似化合物的比较
Comparison with Structural Analogs
The following table summarizes key derivatives of pyrano[3,2-c]pyran and related scaffolds, emphasizing substituent effects on physical properties and bioactivity:
Substituent Effects on Physical Properties
- Electron-Withdrawing Groups (e.g., NO₂): Derivatives like 3v (4-nitrophenyl) exhibit higher melting points (291–292°C) due to increased molecular symmetry and intermolecular interactions .
- Electron-Donating Groups (e.g., OMe) : Methoxy-substituted analogs (e.g., 4a, 3y) show lower melting points (180–288°C), influenced by reduced packing efficiency .
Structural and Crystallographic Insights
- Ring Systems: Pyrano[3,2-c]pyran derivatives (e.g., target compound) adopt a planar conformation, while pyrano[4,3-b]pyran analogs (e.g., 3y) exhibit slight puckering due to steric effects .
- Hydrogen Bonding: The 2-amino and carbonyl groups form intramolecular H-bonds, stabilizing the fused pyran ring system. Co-crystals with acetic acid (e.g., 4a) reveal intermolecular H-bonding networks enhancing thermal stability .
常见问题
Q. What synthetic methodologies are effective for preparing this compound?
The compound can be synthesized via multi-step condensation reactions. For example, describes a protocol where intermediates are formed through Knoevenagel condensation, followed by cyclization under acidic or basic conditions. Key steps include:
- Reaction optimization : Use ethanol or methanol as solvents at reflux temperatures (70–80°C) for 6–12 hours.
- Characterization : Confirm intermediates via TLC and final products via H NMR, C NMR, IR, and HRMS .
- Yield improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to active methylene components) and employ microwave-assisted synthesis to reduce reaction times .
Q. How is structural characterization performed for this compound?
Critical techniques include:
- Spectroscopy : H NMR (δ 6.8–7.4 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups) and C NMR (δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry : HRMS (e.g., [M+H] at m/z 409.82 for derivatives) to confirm molecular weight .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC-971311 for analogous pyranopyran derivatives) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials or over-condensed products.
- Mitigation strategies :
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Recrystallize from ethanol or acetonitrile to remove polar impurities .
Advanced Research Questions
Q. How do substituents on the methoxyphenyl group influence biological activity?
- Structure-activity relationship (SAR) :
- Data analysis : Compare IC values from antimicrobial assays (e.g., Staphylococcus aureus MIC = 8–32 µg/mL) against computational docking results to identify key binding motifs .
Q. How can contradictions in reported biological data be resolved?
- Case study : Discrepancies in antimicrobial activity may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .
- Compound purity : Validate via HPLC (≥95% purity threshold) and control for residual solvents .
- Statistical approaches : Use meta-analysis to aggregate data from multiple studies and identify trends .
Q. What computational strategies predict physicochemical properties?
- Descriptors : Calculate XLogP (lipophilicity), topological polar surface area (TPSA ≈ 72 Ų for bioavailability), and hydrogen-bonding capacity using software like ChemAxon or Schrödinger .
- Molecular dynamics : Simulate solvation effects to optimize solubility (e.g., DMSO or PEG-400 as co-solvents) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Structural modifications :
- Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions .
- Formulate as nanoparticles or cyclodextrin complexes to enhance dissolution .
- Experimental validation : Measure solubility in PBS (pH 7.4) and correlate with partition coefficients (LogD) .
Methodological Guidance
Q. How are mechanistic studies designed for biological targets?
- Enzyme inhibition assays : Use purified enzymes (e.g., DNA gyrase for antimicrobial activity) and monitor kinetics via spectrophotometry .
- Cellular uptake studies : Employ fluorescent analogs (e.g., BODIPY-tagged derivatives) and confocal microscopy .
Q. How is crystallographic data validated for structural confirmation?
- Parameters : Ensure R factor ≤ 0.05 and data-to-parameter ratio ≥ 15 for high confidence .
- Disorder handling : Refine using SHELXL or OLEX2 software to account for rotational or positional disorder .
Q. How are in silico models applied in SAR studies?
- Docking : Use AutoDock Vina to predict binding modes with receptors (e.g., EGFR for antitumor activity) .
- QSAR : Develop regression models linking substituent electronegativity to bioactivity (R > 0.85) .
Tables
Table 1: Key Spectroscopic Data from and
| Compound | H NMR (δ, ppm) | IR (cm) | HRMS ([M+H]) |
|---|---|---|---|
| Derivative 5b () | 3.08 (s, CH), 7.15–7.39 (Ar) | 3198 (N-H), 1674 (C=O) | 409.82 (CHClNO) |
| JCMQ-22 () | 2.1 (s, CH), 6.8–7.4 (Ar) | 2200 (C≡N), 1674 (C=O) | 409.82 (CHClNO) |
Table 2: Biological Activity Trends ( and )
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Antitumor Activity (IC, µM) |
|---|---|---|
| -OCH | 8–32 | 50–100 |
| -Cl | 16–64 | 10–25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
